molecular formula C10H12O4 B3179061 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid CAS No. 91121-61-8

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Cat. No. B3179061
CAS RN: 91121-61-8
M. Wt: 196.2 g/mol
InChI Key: GLZYBYUIBZZEPT-UHFFFAOYSA-N
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Patent
US06153768

Procedure details

Methyl iodide (55 ml, 880 mmol) was slowly added to a solution of magnesium (23 g) in diethyl ether (500 ml) at -20° C. and then stirred for 3 hours at room temperature. To the resulting suspension was slowly added dropwise 4-methoxyphenylglyoxylic acid (34.6 g, 192 mmol), as prepared in Example 21, dissolved in dry tetrahydrofuran (100 ml) at 0° C., and the reaction mixture was stirred for about 12 hours at room temperature. After adding cooling water, the reaction solution was extracted with ethyl acetate and the organic layer was washed with water and saturated sodium thiosulfate solution and dried over anhydrous magnesium sulfate. The residue was concentrated under reduced pressure to remove the organic solvent to obtain 35 g (yield: 93%) of the title compound as a yellow solid.
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1]I.[Mg].[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:16])[C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1.O>C(OCC)C.O1CCCC1>[OH:16][C:12]([C:9]1[CH:8]=[CH:7][C:6]([O:5][CH3:4])=[CH:11][CH:10]=1)([CH3:1])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
CI
Name
Quantity
23 g
Type
reactant
Smiles
[Mg]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
34.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared in Example 21
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about 12 hours at room temperature
Duration
12 h
ADDITION
Type
ADDITION
Details
After adding
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the organic solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(C(=O)O)(C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.